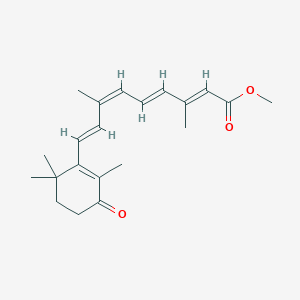

4-Keto 9-cis Retinoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Keto 9-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to vitamin A. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology. The compound has a molecular formula of C21H28O3 and a molecular weight of 328.20 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Keto 9-cis Retinoic Acid Methyl Ester typically involves the oxidation of 9-cis retinoic acid followed by esterification. The oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process involves the reaction of the resulting 4-keto 9-cis retinoic acid with methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps to laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Keto 9-cis Retinoic Acid Methyl Ester undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms such as 4-oxo-retinoic acids.

Reduction: Reduction to alcohols or other less oxidized forms.

Substitution: Reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Oxidation: 4-oxo-retinoic acids.

Reduction: Retinol derivatives.

Substitution: Various substituted retinoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Keto 9-cis Retinoic Acid Methyl Ester is characterized by its molecular formula C21H30O2 and a molecular weight of approximately 314.46 g/mol. Its structure includes a cyclohexene ring and a long aliphatic chain, which are typical of retinoids. The compound interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to differentiation, proliferation, and apoptosis .

Cancer Research

The compound's role in cancer research is particularly noteworthy:

- Inhibition of Tumor Growth : Studies have shown that this compound inhibits the growth of various cancer cell lines, including neuroblastoma and breast cancer cells. It operates through mechanisms such as down-regulation of oncogenes like myc and modulation of cell cycle regulatory proteins .

- Combination Therapies : Research indicates that when used in combination with other agents like tamoxifen or raloxifene, the efficacy of this compound in reducing tumor incidence is enhanced. For example, in animal models, it significantly reduced the incidence of mammary adenocarcinomas when administered alongside these drugs .

- Differentiation Induction : The compound has been shown to induce differentiation in various cancer types. In acute promyelocytic leukemia models, it was more effective than all-trans retinoic acid at low concentrations, suggesting its potential as a chemotherapeutic agent .

Cellular Differentiation

This compound plays a crucial role in cellular differentiation:

- Embryonic Stem Cells : It promotes the differentiation of embryonic stem cells into various cell types, indicating potential therapeutic applications in regenerative medicine.

- Neuroblastoma Cells : The compound has been found to be particularly potent in inducing neuroblastoma cell differentiation, enhancing neurite outgrowth and increasing acetylcholinesterase activity compared to all-trans retinoic acid .

Pharmacological Studies

Pharmacokinetic studies reveal important insights into the metabolism and therapeutic potential of this compound:

- Metabolism Variability : The metabolism of this compound varies significantly between species, which is crucial for understanding its pharmacological effects in humans versus animal models .

- Dose-Dependent Effects : Clinical studies have demonstrated that the pharmacokinetics are linear over a range of doses, with peak plasma concentrations achieved within hours post-administration. Notably, higher doses resulted in a dose-dependent reduction in plasma retinol concentration without affecting retinol-binding protein levels .

Comparative Analysis with Other Retinoids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| All-trans-Retinoic Acid | Isomer of Retinoic Acid | More potent in certain pathways but less effective against some cancers compared to 9-cis form |

| 13-cis-Retinoic Acid | Isomer of Retinoic Acid | Primarily used in acne treatment; different receptor interactions |

| 4-Keto-9-cis-Retinoic Acid Methyl Ester | Oxidized derivative | Exhibits different metabolic pathways and biological activity |

| Retinal (Vitamin A aldehyde) | Precursor to Retinoids | Essential for vision; less involved in cell differentiation compared to retinoic acids |

The unique binding affinity and biological effects of this compound compared to other retinoids highlight its potential for targeted therapeutic applications.

Mecanismo De Acción

The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in cells. These receptors are nuclear transcription factors that regulate gene expression. Upon binding, 4-Keto 9-cis Retinoic Acid Methyl Ester influences the transcription of genes involved in cell differentiation, proliferation, and apoptosis. This mechanism is crucial for its potential therapeutic effects in cancer and skin disorders .

Comparación Con Compuestos Similares

Similar Compounds

- All-trans Retinoic Acid

- 9-cis Retinoic Acid

- 11-cis Retinoic Acid

- Retinol

- Retinal

Uniqueness

4-Keto 9-cis Retinoic Acid Methyl Ester is unique due to its specific structure, which allows it to interact differently with retinoic acid receptors compared to other retinoids. This unique interaction profile makes it a valuable tool in research for understanding retinoid biology and developing new therapeutic agents .

Actividad Biológica

4-Keto 9-cis Retinoic Acid Methyl Ester (4K9cRA) is a derivative of retinoic acid, a compound known for its significant biological activities, particularly in cellular differentiation and proliferation. This article explores the biological activity of 4K9cRA, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula: C21H28O3

- Molecular Weight: Approximately 328.20 g/mol

- Structure: Characterized by a cyclohexene ring with a long aliphatic chain typical of retinoids, which influences its interactions with biological receptors.

4K9cRA primarily exerts its biological effects through interactions with retinoic acid receptors (RAR) and retinoid X receptors (RXR) . The binding of 4K9cRA to these receptors leads to the formation of heterodimers that regulate gene expression associated with various cellular processes.

Key Mechanisms:

- Gene Regulation: Modulates the transcription of genes involved in cell differentiation and proliferation.

- Cell Cycle Regulation: Inhibits cell proliferation and induces differentiation in various cancer cell lines.

- Biochemical Pathways: Impacts the retinoid signaling pathway, crucial for embryonic development, immune function, and vision .

Inhibition of Cell Proliferation

Research indicates that 4K9cRA has a pronounced effect on inhibiting cell growth across several cancer types. For instance:

- In neuroblastoma cells, it down-regulates oncogenes such as myc , leading to reduced cell viability and increased differentiation .

Induction of Differentiation

4K9cRA promotes differentiation in various cell types:

- In studies involving acute promyelocytic leukemia cells, 4K9cRA was found to induce differentiation more effectively than all-trans retinoic acid at lower concentrations .

Pharmacokinetics

The pharmacokinetic profile of 4K9cRA suggests significant variability in metabolism across species. Studies have shown that the compound undergoes hydrolysis to yield active metabolites, including 9-cis-retinoic acid . The unique metabolic pathways contribute to its biological activity and efficacy in therapeutic applications.

Cancer Research

- Breast Cancer : A study demonstrated that combining 4K9cRA with tamoxifen enhanced the anti-tumor effects compared to either agent alone, indicating potential for combination therapies in hormone-responsive cancers .

- Neuroblastoma : Research showed that 4K9cRA significantly inhibited neuroblastoma cell growth by modulating key regulatory proteins involved in the cell cycle.

Comparative Analysis with Other Retinoids

| Compound | Primary Action | Potency Compared to 4K9cRA |

|---|---|---|

| All-trans Retinoic Acid | Induces differentiation | Less potent |

| 9-cis Retinoic Acid | Inhibits proliferation | Comparable |

| Retinol | Promotes vision health | Less effective |

Propiedades

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.